2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid
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Overview
Description
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylsulfanylbutanoic acid and glycine.
Peptide Bond Formation: The amino group of 2-amino-4-methylsulfanylbutanoic acid reacts with the carboxyl group of glycine to form a peptide bond. This reaction is typically carried out in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxyl group to an alcohol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, such as amino acid metabolism and protein synthesis, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid
- 2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Uniqueness
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(12-7(13)4-10)9(16)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,16)(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRODZSXDXMUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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